
Zofenoprilat Sodium Salt (90per cent)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zofenoprilat Sodium Salt is a derivative of Zofenopril, an angiotensin-converting enzyme (ACE) inhibitor. It is a proline derivative that is 4-(phenylsulfanyl)-L-proline in which the amine proton is replaced by a (2S)-2-methyl-3-sulfanylpropanoyl group. This compound is known for its antihypertensive, antioxidant, and cardioprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zofenoprilat involves several steps. Initially, sodium metal is dissolved in absolute ethanol, followed by the addition of thiophenol and N-carbobenzyloxy-trans-4-tosyloxy-L-proline, methyl ester. The mixture is stirred and allowed to react, resulting in the formation of N-carbobenzyloxy-cis-4-phenylthio-L-proline, methyl ester. This intermediate is then treated with sodium hydroxide and further processed to yield Zofenoprilat .
Industrial Production Methods
Industrial production of Zofenoprilat involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Zofenoprilat undergoes various chemical reactions, including:
Oxidation: The thiol group in Zofenoprilat is prone to oxidative degradation.
Hydrolysis: Zofenoprilat is formed from the hydrolysis of Zofenopril.
Substitution: The compound can undergo substitution reactions, particularly involving its sulfhydryl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.
Hydrolysis: Esterases in vivo facilitate the hydrolysis of Zofenopril to Zofenoprilat.
Substitution: Reagents like p-bromophenacyl bromide are used for derivatization.
Major Products Formed
The major product formed from these reactions is Zofenoprilat itself, which is the active metabolite of Zofenopril .
Scientific Research Applications
Zofenoprilat Sodium Salt has a wide range of scientific research applications:
Chemistry: Used in studies involving ACE inhibitors and their derivatives.
Biology: Investigated for its role in cellular processes and enzyme inhibition.
Medicine: Explored for its antihypertensive and cardioprotective effects.
Industry: Utilized in the development of pharmaceuticals and therapeutic agents
Mechanism of Action
Zofenoprilat exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which plays a crucial role in the renin-angiotensin system. This inhibition leads to decreased levels of angiotensin II, resulting in vasodilation and reduced blood pressure. Additionally, Zofenoprilat has antioxidant properties that contribute to its cardioprotective effects .
Comparison with Similar Compounds
Similar Compounds
Captopril: Another sulfhydryl-containing ACE inhibitor.
Enalaprilat: A non-sulfhydryl ACE inhibitor.
Lisinopril: A dicarboxylate-containing ACE inhibitor.
Uniqueness
Zofenoprilat is unique due to its sulfhydryl group, which imparts antioxidant properties and enhances its cardioprotective effects compared to other ACE inhibitors .
Properties
CAS No. |
1329569-13-2 |
|---|---|
Molecular Formula |
C₁₅H₁₈NNaO₃S₂ |
Molecular Weight |
347.43 |
Synonyms |
(4S)-1-[(2S)-3-Mercapto-2-methyl-1-oxopropyl]-4-(phenylthio)-L-proline Sodium; _x000B_[1(R*),2α,4α]-1-(3-Mercapto-2-methyl-1-oxopropyl)-4-(phenylthio)-L-proline Sodium; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


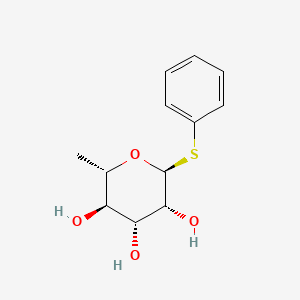
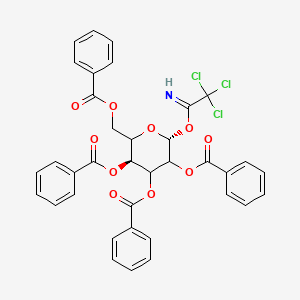
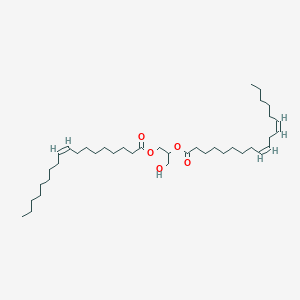
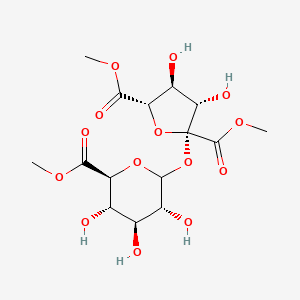
![(3aS,4S,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-N-ethyl-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B1140385.png)
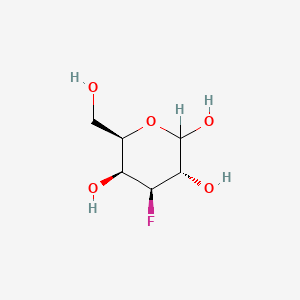
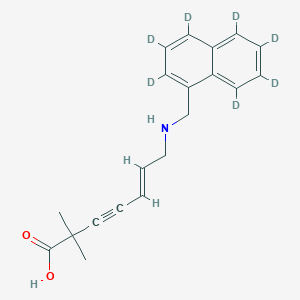
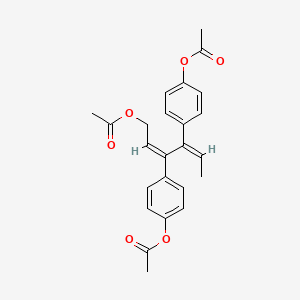
![3-O-tert-butyl 5-O-[(1S,4S,7R,9R,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B1140391.png)
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-lambda3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[(1-hydroxy-2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B1140392.png)
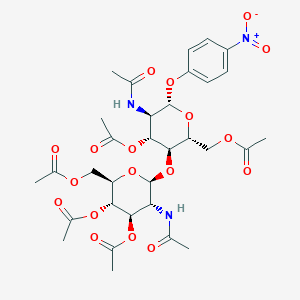
![(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide](/img/structure/B1140397.png)
![[(3S,6S,9R,10R,13R,14R,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-6-hydroxy-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1140399.png)
